Solubility Profile of 1-(tert-Butyl)-5-iodo-1H-pyrazole in Organic Solvents
[1] Executive Summary This technical guide details the solubility characteristics of 1-(tert-Butyl)-5-iodo-1H-pyrazole , a critical halogenated heterocyclic building block used frequently in palladium-catalyzed cross-cou...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide details the solubility characteristics of 1-(tert-Butyl)-5-iodo-1H-pyrazole , a critical halogenated heterocyclic building block used frequently in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1] Due to the steric bulk of the tert-butyl group adjacent to the C5-iodine, this molecule exhibits unique solvation behaviors distinct from its C3- or C4-iodo isomers. This guide provides predicted solubility data based on structural analogs, verified solvent systems for synthesis and purification, and a self-validating protocol for precise solubility determination in a research setting.
Chemical Identity & Structural Determinants[1][2][3][4][5][6][7]
The solubility of 1-(tert-Butyl)-5-iodo-1H-pyrazole is governed by the competition between the lipophilic tert-butyl moiety and the polarizable iodine atom.[1]
The N1/C5 proximity creates steric strain, potentially disrupting planar crystal packing and enhancing solubility in non-polar solvents compared to the 4-iodo isomer.[1]
Lipophilicity
High (Predicted LogP ~2.8 - 3.2).
Drives high affinity for chlorinated solvents and ethers; poor water solubility.[1]
Polarizability
Significant (due to C-I bond).
Facilitates solubility in polar aprotic solvents like DMSO and DMF via dipole-dipole interactions.[1]
Basicity
Weak base (Pyrazole N2).
Remains neutral in neutral/basic water; may protonate in strong acids, slightly increasing aqueous solubility.[1]
Solubility Profile by Solvent Class
The following data categorizes solvents based on their utility in synthesis (reaction media), workup (extraction), and purification (recrystallization).
Excellent solvent for dissolving the crude reaction mixture after aqueous quench.[1]
Chloroform ()
High
NMR Analysis
Standard solvent for characterization; no aggregation observed.
Ethers
Tetrahydrofuran (THF)
High
Synthesis (Lithiation)
Essential for the synthesis via C5-lithiation; must be anhydrous.
Diethyl Ether ()
Moderate-High
Extraction
Good alternative to DCM if halogenated waste is a concern.
Polar Aprotic
DMF / DMA
High
Cross-Coupling
Preferred media for Pd-catalyzed Suzuki/Sonogashira coupling at elevated temps (C).
DMSO
High
Biological Screening
Suitable for preparing stock solutions for bioassays.[1]
Alcohols
Methanol / Ethanol
Moderate
Solvent Exchange
Soluble at room temp; solubility drops significantly at C (potential for cold precipitation).
Hydrocarbons
Hexanes / Heptane
Low (Cold) / High (Hot)
Recrystallization
Critical: The compound likely dissolves in boiling heptane but crystallizes upon cooling, acting as an ideal purification system.
Aqueous
Water
Insoluble (<1 mg/mL)
Wash Phase
Used to remove inorganic salts (LiCl, NaI) during workup.
Expert Note: The steric clash between the tert-butyl group and the iodine atom often lowers the melting point compared to the 4-iodo analog, making the compound more prone to "oiling out" during recrystallization. If oiling occurs in Hexanes, add a small amount of EtOAc (1-5%) to the hot mixture to ensure a homogeneous solution before cooling.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine the exact saturation point for your specific batch and temperature conditions.[1]
Objective: Quantify solubility in mg/mL.
Equipment: Analytical balance, 2 mL HPLC vials, Centrifuge, Pipettes.
Saturation: Add 100 mg of 1-(tert-Butyl)-5-iodo-1H-pyrazole to a vial.
Solvation: Add 500
L of the target solvent.[1] Cap and vortex vigorously for 30 minutes at the target temperature (e.g., C).
If fully dissolved: Add more solid (50 mg increments) until a precipitate persists.
If solid remains: Proceed to step 4.
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
Quantification:
Carefully pipette exactly 100
L of the clear supernatant into a pre-weighed, dry vial ().
Evaporate the solvent (Genevac or N2 stream) until mass is constant.
Weigh the vial with the dry residue (
).
Calculation:
(Factor of 10 scales 100 L to 1 mL).
Protocol B: Purification via Recrystallization
Based on the solubility differential in hydrocarbons.[1]
Dissolution: Place crude solid in a flask equipped with a reflux condenser. Add Heptane (10 mL/g).
Heating: Heat to reflux (
C). If solid remains, add Toluene dropwise until fully dissolved.
Filtration (Optional): If black Pd residues are present from a previous coupling step, filter hot through a Celite pad.
Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT) with stirring. Then cool to
C in an ice bath.
Collection: Filter the white/off-white crystals and wash with cold Pentane.[1]
Workflows & Decision Logic
Workflow 1: Solubility Testing & Validation
This diagram outlines the logical flow for determining the optimal solvent for a new application (e.g., a new reaction screen).
Caption: Logical workflow for categorizing solvent suitability based on rapid visual assessment.
Workflow 2: Solvent Selection for Pd-Catalyzed Couplings
Choosing the right solvent system depends on the specific coupling partner and the solubility of the 5-iodo-pyrazole.[1]
Caption: Decision tree for selecting the optimal reaction solvent based on the specific chemical transformation.
References
Synthesis of substituted-3-iodo-1H-pyrazole derivatives.Arkivoc. (2014). Describes general solubility and purification (recrystallization from n-hexane) of N-Boc protected iodopyrazoles, serving as a direct analog for the N-tert-butyl variant.
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.Organic Syntheses. (2013). Provides data on the solubility of 1-tert-butyl-pyrazoles in water vs. organic media and "salting out" effects.
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.Royal Society of Chemistry. (2020). Reviews solvent systems (Dioxane, t-AmOH)
1-(tert-Butyl)-1H-pyrazol-4-amine Safety Data. Sigma-Aldrich. (Accessed 2026).[3] Confirms physical state (solid) and general handling for tert-butyl pyrazole amines, applicable to the iodo-derivative.
Electronic Properties and Supramolecular Potential of tert-Butyl Substituted Iodopyrazoles
Executive Summary Context: The strategic incorporation of tert-butyl groups into iodinated pyrazole scaffolds represents a critical intersection of steric engineering and electronic modulation. While the iodine atom serv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: The strategic incorporation of tert-butyl groups into iodinated pyrazole scaffolds represents a critical intersection of steric engineering and electronic modulation. While the iodine atom serves as a versatile handle for cross-coupling and a donor for halogen bonding (XB), the tert-butyl moiety introduces significant steric bulk and inductive electron donation (+I).
Significance: This guide analyzes the electronic perturbations caused by the tert-butyl group on the pyrazole core, specifically focusing on how these effects modulate the Lewis acidity of the iodine sigma-hole and the regioselectivity of electrophilic aromatic substitution.
Application: These insights are pivotal for medicinal chemists optimizing binding affinity via "magic methyl" analogs (using t-Bu as a lipophilic bioisostere) and crystal engineers designing robust supramolecular architectures.
Electronic Structure & Mechanistic Insights
The Steric-Electronic Interplay
The electronic landscape of tert-butyl substituted iodopyrazoles is defined by the competition between the electron-rich pyrazole
-system and the polarizable iodine atom.
Inductive Effect (+I): The tert-butyl group acts as a strong inductive donor. In 3-tert-butyl-4-iodopyrazole systems, this donation increases the electron density of the pyrazole ring.
Sigma-Hole Modulation: Halogen bonding relies on the "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond.
Theoretical Insight: Electron-donating groups (EDGs) like tert-butyl typically attenuate the sigma-hole strength by increasing electron density at the iodine ipso-carbon. Consequently, tert-butyl iodopyrazoles are generally weaker XB donors than their fluoro- or nitro-analogs but offer superior solubility and lipophilicity.
Steric Orthogonality: The bulky tert-butyl group (A-value ~5.0 kcal/mol) restricts rotation and enforces specific conformational locks, often shielding adjacent nitrogen atoms from non-specific solvation while keeping the iodine accessible for directional interactions.
Regioselectivity in Synthesis
The position of the tert-butyl group directs electrophilic iodination (e.g., using NIS) via steric and electronic vectors:
3-tert-butyl-1H-pyrazole Substrates: Iodination preferentially occurs at the C4 position due to the electronic activation of the pyrazole ring and the lack of steric hindrance at this site compared to C5.
N-Protection Effects: The electronic nature of the N1-protecting group (e.g., Boc vs. Methyl) dramatically shifts the dipole moment and C-I bond polarization, affecting oxidative addition rates in palladium-catalyzed cross-couplings.
Experimental Protocols
Protocol A: Regioselective Synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
Objective: To synthesize a protected iodopyrazole building block with high purity, preventing N-iodination side reactions.
Preparation: Dissolve 4-iodo-1H-pyrazole (19.4 g, 0.1 mol) in anhydrous DCM (200 mL) under a nitrogen atmosphere.
Base Addition: Add TEA (21 mL, 0.15 mol) followed by DMAP (1.22 g, 0.01 mol). Cool the mixture to 0 °C.
Carbamate Formation: Dropwise add a solution of Boc₂O (26.2 g, 0.12 mol) in DCM (50 mL) over 30 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.
Reaction Monitoring: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material (Rf ~0.3) disappears and the product (Rf ~0.8) dominates.
Workup: Quench with water (100 mL). Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess amines, followed by saturated NaHCO₃ and brine.
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from n-hexane to yield white crystals.
Objective: To generate single crystals demonstrating I···N halogen bonds.[3]
Methodology:
Mix 3-tert-butyl-4-iodopyrazole (Donor) and 4,4'-bipyridine (Acceptor) in a 2:1 molar ratio.
Dissolve in a minimum amount of hot methanol/chloroform (1:1 v/v).
Allow slow evaporation at 4 °C in a vibration-free environment for 7–10 days.
Data Presentation & Analysis
Spectroscopic Characterization (NMR)
The following table summarizes the chemical shifts for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate in DMSO-d₆. Note the diagnostic shielding of the tert-butyl protons and the deshielding of the pyrazole protons due to the iodine and Boc group.
Position / Group
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
tert-Butyl
¹H
1.57
Singlet (s)
9H
3 x CH₃ (High symmetry)
C3-H (Pyrazole)
¹H
7.89
Doublet (d)
1H
J = 0.6 Hz (Long range coupling)
C5-H (Pyrazole)
¹H
8.46
Doublet (d)
1H
Deshielded by adjacent N-Boc
tert-Butyl
¹³C
27.9
-
-
Methyl carbons
C-I (C4)
¹³C
63.8
-
-
Upfield shift due to Heavy Atom Effect
C=O (Boc)
¹³C
146.4
-
-
Carbonyl resonance
Electronic Parameters
Parameter
Value
Implication
Lipophilicity (cLogP)
~3.2
High membrane permeability suitable for CNS targets.
C-I Bond Length
~2.08 Å
Indicative of standard sp²-I bond; elongation suggests XB participation.
Sigma-Hole Potential ()
~ +25 kcal/mol
Moderate XB donor; weaker than perfluoro-iodobenzenes but tunable.
Visualizations
Synthetic Pathway & Regioselectivity
This diagram illustrates the synthesis of the protected iodopyrazole and the competing regiochemical outcomes controlled by the tert-butyl group.
Caption: Regioselective synthesis pathway favoring C4-iodination due to steric hindrance at C5 by the tert-butyl group.
Halogen Bonding Network
This diagram visualizes the supramolecular assembly driven by the Iodine···Nitrogen interaction, critical for crystal engineering applications.
Caption: Schematic of the directional Halogen Bond (XB) assembly, where the tert-butyl group enforces specific lattice geometries.
References
Synthesis and properties of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc. (2009). Detailed protocols for iodination and characterization of pyrazole derivatives. Link
Halogen bonding and pharmaceutical cocrystals: The case of iodinated compounds. Molecular Pharmaceutics. (2013). Analysis of iodine sigma-holes in crystal engineering. Link[4]
Crystal structure of 3-tert-butyl-pyrazolo[5,1-c][1,2,4]triazine derivatives. Russian Chemical Bulletin. (2021). Structural data on tert-butyl substituted azoles and halogen bonding. Link
Basicity and acidity of azoles: The annelation effect. Journal of the American Chemical Society. (1987). Fundamental physical organic chemistry of pyrazole acidity/basicity. Link
Product Detail: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate. Sigma-Aldrich. Physical properties and commercial availability data.[5] Link
Unlocking Pyrazole's Potential: Navigating the Steric Landscape of the N-tert-Butyl Group in 5-Iodopyrazole Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, yet its synthetic manipulation is often a nuanced...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, yet its synthetic manipulation is often a nuanced challenge. Regioselectivity and reactivity can be profoundly influenced by the nature of substituents on the pyrazole ring.[1][2] This technical guide provides an in-depth analysis of the steric effects imposed by the N-tert-butyl group on the reactivity of 5-iodopyrazole, a critical building block for complex molecular architectures. We will dissect the intricate interplay between the sheer bulk of the tert-butyl group and the outcomes of palladium-catalyzed cross-coupling reactions, offering field-proven insights, detailed protocols, and a mechanistic framework to guide researchers in leveraging steric hindrance as a tool for synthetic control.
Introduction: The Strategic Value of Pyrazoles and Steric Control
Pyrazoles are five-membered heterocyclic compounds whose derivatives are integral to a vast array of pharmaceuticals and agrochemicals, prized for their diverse biological activities.[3][4] The functionalization of the pyrazole ring is therefore a subject of intense research. The C5 position is particularly important for synthetic elaboration, and 5-iodopyrazoles serve as excellent precursors for carbon-carbon and carbon-nitrogen bond formation due to the high reactivity of the carbon-iodine bond in oxidative addition steps of catalytic cycles.[5][6][7]
The introduction of an N-substituent is a common strategy to prevent tautomerism and modulate the electronic and physical properties of the molecule.[1][2] The N-tert-butyl group is a particularly interesting substituent. As the archetypal sterically demanding group, its three methyl groups create a large, rigid spatial domain that significantly impacts molecular conformation and reaction pathways.[8] This guide will explore how this steric bulk is not a hindrance, but a powerful instrument for influencing reactivity and selectivity at the adjacent C5 position.
Quantifying Steric Hindrance: The tert-Butyl Group Profile
The steric influence of the tert-butyl group is well-documented. Its primary effect is to create a zone of steric congestion that can shield nearby reactive centers from the approach of reagents or catalysts.[8] This effect can be quantified by its large A-value (axial strain value) in cyclohexane systems, which demonstrates its strong preference for the equatorial position to minimize steric strain, effectively "locking" the conformation.[8] While its electronic effect is a mild electron-donating induction, its reactivity is overwhelmingly dominated by its steric profile.[9]
The N-tert-Butyl Group's Impact on Core Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthetic chemistry for forging C-C and C-N bonds.[10][11] The success of these reactions with sterically hindered substrates like N-tert-butyl-5-iodopyrazole hinges on overcoming the steric barrier, particularly in the initial oxidative addition step.
Caption: General catalytic cycle for cross-coupling reactions.
The bulky tert-butyl group adjacent to the C5-iodo position presents a significant steric challenge to the incoming palladium catalyst. This often necessitates the use of specialized catalyst systems designed to operate in sterically congested environments.[10][12]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for creating aryl-aryl bonds. When coupling N-tert-butyl-5-iodopyrazole, the primary challenge is facilitating the initial oxidative addition of the sterically shielded C-I bond to the palladium(0) center.
Causality Behind Experimental Choices:
Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective. The reaction requires bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[10] These ligands promote the formation of a highly reactive, low-coordinate L-Pd(0) species that is small enough to access the hindered C-I bond. The ligand's bulk also facilitates the final reductive elimination step.[12]
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system is critical for activating the boronic acid partner for transmetalation.[10] For hindered substrates, stronger bases and polar aprotic solvents may be required to accelerate this step.
Temperature: Higher reaction temperatures are often needed to overcome the activation energy barrier for oxidative addition.
Feature
N-methyl-5-iodopyrazole
N-tert-butyl-5-iodopyrazole
Rationale for Change
Typical Ligand
Pd(PPh₃)₄
Pd(dba)₂ / XPhos
Bulky, electron-rich ligand needed to access sterically shielded C-I bond and promote reductive elimination.[10][12]
Typical Temp.
80-90 °C
100-120 °C
Higher energy required to overcome steric barrier for oxidative addition.
Reaction Time
2-12 hours
12-24 hours
Slower reaction rates are common due to steric hindrance.
Yields
Generally Good to Excellent
Moderate to Good
Steric hindrance can lead to lower overall efficiency and competing side reactions like dehalogenation.[6]
Table 1. Comparative analysis of typical Suzuki-Miyaura reaction conditions.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, a common motif in pharmaceuticals.[13][14] The steric bulk of the N-tert-butyl group significantly influences the coupling of amines to the C5 position.
Causality Behind Experimental Choices:
Catalyst System: Similar to the Suzuki coupling, highly active catalyst systems comprising a palladium source and a bulky, electron-rich phosphine ligand are essential.[13][15] The choice of ligand can be critical and often requires screening to find the optimal match for the specific amine substrate.
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active nucleophile without competing in side reactions.
Substrate Scope: The steric hindrance can be particularly pronounced when using bulky secondary amines as coupling partners, often requiring more forcing conditions or specialized catalysts. Primary amines are generally more reactive.
Caption: Steric shielding of the C5 position by the N-tert-butyl group.
Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira coupling provides a direct route to alkynylated pyrazoles by reacting 5-iodopyrazole with a terminal alkyne, typically using a dual palladium and copper catalytic system.[16][17]
Causality Behind Experimental Choices:
Catalyst System: The standard PdCl₂(PPh₃)₂/CuI system is often robust enough for this transformation, although the reaction may require elevated temperatures and longer reaction times compared to unhindered substrates.[5][16]
Base/Solvent: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used, often serving as the solvent as well. Its role is to deprotonate the terminal alkyne to form the reactive copper acetylide intermediate.
Side Reactions: In sterically demanding cases, homocoupling of the alkyne (Glaser coupling) can become a more competitive side reaction, necessitating careful control of reaction conditions.
The following protocols are designed as self-validating systems, providing researchers with a reliable starting point for their investigations.
Protocol 1: Synthesis of 1-tert-butyl-5-iodo-1H-pyrazole
This procedure is adapted from established methods for the regioselective functionalization of pyrazoles.[5][18] The C5-H bond is the most acidic C-H bond on the pyrazole ring, allowing for selective deprotonation and subsequent quenching with an electrophile.[19]
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-tert-butyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
Iodination: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the pyrazole anion solution at -78 °C.
Workup: After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Suzuki-Miyaura Coupling of 1-tert-butyl-5-iodo-1H-pyrazole
This protocol employs a catalyst system optimized for sterically hindered substrates.[10][20]
Setup: To a microwave vial or Schlenk tube, add 1-tert-butyl-5-iodo-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
Catalyst Addition: Add the palladium catalyst, for example, a pre-mixture of Pd₂(dba)₃ (2.5 mol%) and XPhos (6 mol%).
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M).
Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 16-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
Extraction: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 1-tert-butyl-5-iodo-1H-pyrazole
This protocol is a general procedure for the C-N coupling of primary or secondary amines.[13][21]
Setup: In a glovebox, charge an oven-dried vial with 1-tert-butyl-5-iodo-1H-pyrazole (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOt-Bu) (1.4 eq), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., XPhos, 4 mol%).
Solvent Addition: Add anhydrous, degassed toluene (0.2 M).
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
Caption: Workflow for optimizing cross-coupling reactions.
Conclusion and Future Outlook
The N-tert-butyl group is far more than a simple protecting group; it is a powerful steric controller that profoundly dictates the reactivity of the 5-iodopyrazole core. While its bulk presents a clear synthetic challenge, this is readily overcome through the rational selection of modern catalyst systems, particularly those featuring bulky, electron-rich biarylphosphine ligands. Understanding the interplay between steric demand and catalyst design allows researchers to reliably execute challenging Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This guide provides a foundational framework and practical protocols to empower scientists to confidently incorporate the N-tert-butyl-5-iodopyrazole synthon into their complex molecule synthesis programs, turning a potential steric impediment into a predictable element of synthetic design.
References
D. J. C. Chen, et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. Available at: [Link]
ChemInform Abstract. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. Available at: [Link]
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances. Available at: [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. Available at: [Link]
Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Available at: [Link]
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Available at: [Link]
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu. Available at: [Link]
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. Available at: [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Available at: [Link]
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Available at: [Link]
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. Available at: [Link]
Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC. Available at: [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed. Available at: [Link]
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). PMC. Available at: [Link]
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Universidade da Coruña. Available at: [Link]
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC. Available at: [Link]
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017). Chemistry Stack Exchange. Available at: [Link]
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Available at: [Link]
Precise control of the degree and regioselectivity of functionalization in nitro- and amino-functionalized di(trispyrazolylborato)iron(ii) spin crossover complexes. (n.d.). Dalton Transactions. Available at: [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. Available at: [Link]
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). University of Regensburg. Available at: [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. Available at: [Link]
Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Available at: [Link]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. Available at: [Link]
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv. Available at: [Link]
The key role of –CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. (n.d.). Dalton Transactions. Available at: [Link]
Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. (2016). RSC Publishing. Available at: [Link]
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2014). ACS Publications. Available at: [Link]
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. Available at: [Link]
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). PMC. Available at: [Link]
Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. (n.d.). ChemRxiv. Available at: [Link]
Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][5][22][23]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. (n.d.). Google Patents. Available at:
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. Available at: [Link]
The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor-Acceptor Cyclopropanes. (2021). PubMed. Available at: [Link]
SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. (2025). ResearchGate. Available at: [Link]
SYNTHESES O F 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS Kazuo yagi*t, Tomoyuki Ogura, Akira Nu. (n.d.). Semantic Scholar. Available at: [Link]
An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. (n.d.). MIT Open Access Articles. Available at: [Link]
Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
Direct, chemoselective N-tert-prenylation of indoles by C-H functionalization. (n.d.). PubMed. Available at: [Link]
Application Note: Palladium-Catalyzed Cross-Coupling of 1-(tert-Butyl)-5-iodo-1H-pyrazole
Executive Summary The cross-coupling of 1-(tert-Butyl)-5-iodo-1H-pyrazole represents a specific and significant challenge in medicinal chemistry. Unlike the reactive C4-position or the unhindered C3-position, the C5-posi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cross-coupling of 1-(tert-Butyl)-5-iodo-1H-pyrazole represents a specific and significant challenge in medicinal chemistry. Unlike the reactive C4-position or the unhindered C3-position, the C5-position is severely shielded by the bulky tert-butyl group at N1. This "ortho-like" steric clash inhibits the formation of the active catalytic complex and, more critically, the reductive elimination step.
Standard protocols utilizing Pd(PPh₃)₄ or Pd(dppf)Cl₂ typically result in low conversion (<20%) or hydrodehalogenation (reduction of the C-I bond). This guide details an optimized protocol using Dialkylbiaryl Phosphine (Buchwald) Ligands and Pd-PEPPSI precatalysts, which are essential for overcoming the activation energy barrier imposed by the N1-substituent.
The Steric Challenge: Mechanistic Insight
To successfully couple this substrate, one must understand the failure mode of standard catalysts.
The "Orthogonal" Steric Clash
The tert-butyl group at N1 is not planar; it rotates to minimize strain, projecting methyl groups directly into the spatial quadrant occupied by the C5-iodine.
Oxidative Addition (OA): Generally fast due to the weak C-I bond. However, the resulting Pd(II) species is crowded.
Transmetallation (TM): The approach of the boronic acid is hindered.
Reductive Elimination (RE):This is the rate-determining step. For C-C bond formation to occur, the Pd center must adopt a geometry that forces the two organic ligands together. The N1-t-Bu group destabilizes this transition state, often leading to β-hydride elimination (if alkyl groups are present) or simple protodehalogenation.
The Solution: Bulky, Electron-Rich Ligands
We utilize ligands with large cone angles and high electron density (e.g., XPhos , SPhos , CatacCXium A ).
Electronic Effect: Increases the rate of oxidative addition.
Steric Effect: The bulk of the ligand promotes reductive elimination by "squeezing" the substrate out of the coordination sphere (relief of steric strain).
Visualization: The Steric Bottleneck
Caption: The catalytic cycle highlights Reductive Elimination as the critical failure point due to N1-tBu steric clash.
Optimized Protocol A: Suzuki-Miyaura Coupling (The "Gold Standard")
This protocol uses XPhos , a ligand specifically designed to facilitate the coupling of sterically hindered aryl chlorides and iodides.
In a glovebox or under active Argon flow, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).
Add 1,4-Dioxane (1/2 of total volume) and stir at 60°C for 20 minutes . The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation. Note: Pre-forming the active catalyst prevents the "induction period" where the unligated Pd can aggregate into inactive black powder.
Reaction Assembly:
Add the 1-(tert-Butyl)-5-iodo-1H-pyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv) to the vial.
Add the remaining Dioxane and the Water (degassed).
Seal the vial with a PTFE-lined cap.
Execution:
Heat the block to 100°C . Vigorous stirring (1000 rpm) is essential as the system is biphasic.
Monitor by LCMS at 2 hours. If conversion is <50%, add another 1 mol% of pre-formed catalyst.
Typical reaction time: 4–16 hours.
Workup:
Cool to room temperature. Filter through a pad of Celite to remove Pd black.
Dilute with EtOAc, wash with Brine.
Purification Note: The tert-butyl group makes the product lipophilic. Use a Hexane/EtOAc gradient (starting 100% Hexane) for chromatography.
Optimized Protocol B: The "Difficult Partner" (Pd-PEPPSI)
If Protocol A fails (common if the boronic acid is also hindered or electron-deficient), use the Pd-PEPPSI-IPr system. This catalyst is extremely robust and air-stable.
Materials
Catalyst: Pd-PEPPSI-IPr (2–5 mol%)
Base: KOH (3.0 equiv) or Cs₂CO₃ (3.0 equiv)
Solvent: Toluene (anhydrous) or THF
Temperature: 80°C
Methodology Differences[11][12]
No Pre-complexation: Pd-PEPPSI-IPr is a single-component precatalyst. Weigh it out in air (technically possible, but inert atmosphere is better).
Base Choice: Use KOH for higher reactivity. If functional groups are base-sensitive (e.g., esters), switch to Cs₂CO₃.
Solvent: Toluene is often superior for PEPPSI systems as it stabilizes the hydrophobic NHC ligand environment.
Troubleshooting & Optimization Logic
If the reaction stalls or yields are low, follow this decision tree to diagnose the issue.
Caption: Troubleshooting logic based on LCMS analysis of the crude reaction mixture.
Specific Troubleshooting Tips
Protodeboronation: If the boronic acid loses its boron group before coupling, switch to the corresponding Potassium Trifluoroborate (Ar-BF₃K) salt. These are more stable and release the active species slowly.
N-Coordination: The pyrazole nitrogen (N2) can coordinate to Pd, acting as a catalyst poison. If this is suspected, increase the reaction temperature to break this weak coordination, or use a higher catalyst loading (5 mol%).
Safety & Handling
Iodopyrazoles: Generally stable, but avoid prolonged exposure to light which can liberate iodine.
Palladium Residues: Pd species can bind tightly to the pyrazole nitrogens. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to ensure the final compound is free of heavy metals (limit <10 ppm for biological assays).
References
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[5]
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and Robust Catalyst for the Suzuki–Miyaura Cross-Coupling. Chemistry – A European Journal.
Düsfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[5]
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions.
Application Note: Iodine-Lithium Exchange of 1-(tert-Butyl)-5-iodo-1H-pyrazole
This Application Note is designed for research and process chemists requiring a robust, high-yield protocol for the lithiation of 1-(tert-Butyl)-5-iodo-1H-pyrazole. The methodology is synthesized from validated organolit...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research and process chemists requiring a robust, high-yield protocol for the lithiation of 1-(tert-Butyl)-5-iodo-1H-pyrazole. The methodology is synthesized from validated organolithium exchange principles and specific structure-activity relationship (SAR) data for N-tert-butyl pyrazoles.
Executive Summary
The iodine-lithium exchange of 1-(tert-butyl)-5-iodo-1H-pyrazole is a kinetically controlled transformation that generates the nucleophilic 5-lithio species. While the bulky tert-butyl group provides kinetic stabilization to the N1-position, it introduces significant steric crowding around the C5 reactive center. This protocol utilizes a cryogenic n-Butyllithium (n-BuLi) / THF system to effect clean exchange while suppressing common side reactions such as alkylation (Wurtz coupling) or ring fragmentation.
Strategic Analysis & Mechanistic Insights
The Steric Paradox of the tert-Butyl Group
The tert-butyl group at N1 exerts a dual influence on the reaction:
Kinetic Stabilization (Pro): Unlike smaller alkyl groups (e.g., methyl), the bulky tert-butyl shield protects the N1 nitrogen from coordination-assisted degradation. It effectively blocks the "ortho-deprotonation" pathway at C5 (which competes with exchange in bromo-analogs), ensuring the reaction proceeds exclusively via I-Li exchange.
Steric Hindrance (Con): The C5-lithio intermediate is sterically crowded. This slows the approach of bulky electrophiles. Consequently, the "warming" step after electrophile addition is critical to drive conversion.
Reagent Selection: n-BuLi vs. t-BuLi
Primary Recommendation (n-BuLi): For 5-iodo pyrazoles, n-BuLi (1.05–1.1 equiv) is the preferred reagent. The C-I bond is sufficiently weak that exchange is rapid (<15 min) at -78°C.
Alternative (t-BuLi): If significant butyl-alkylation (coupling of the butyl group to the pyrazole) is observed, t-BuLi (2.0 equiv) should be used. The second equivalent destroys the resulting tert-butyl iodide byproduct (via elimination to isobutylene), preventing alkylation side reactions.
Stability of the 5-Lithio Intermediate
The 1-(tert-butyl)-5-lithio-1H-pyrazole species is thermally sensitive. Above -20°C, it risks ring opening (fragmentation to nitriles/alkynes) or isomerization. The exchange must occur at -78°C, and the electrophile must be added before any warming.
Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes). Note: Titrate before use.
Solvent: Anhydrous THF (distilled from Na/benzophenone or passed through activated alumina). Diethyl ether is a viable alternative but THF promotes faster exchange.
Vessel: Flame-dried 3-neck round-bottom flask with internal temperature probe.
Step-by-Step Methodology
Step 1: System Preparation
Assemble glassware under an inert atmosphere (Argon preferred over Nitrogen due to density).
Charge the flask with 1-(tert-Butyl)-5-iodo-1H-pyrazole (1.0 equiv) .
Add Anhydrous THF to achieve a concentration of 0.1 M to 0.2 M .
Rationale: Dilution prevents localized heating during addition and aggregation of lithiated species.
Cool the solution to -78°C (Dry Ice / Acetone bath). Allow 15 minutes for thermal equilibration.
Step 2: Iodine-Lithium Exchange
Add n-BuLi (1.1 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 10–15 minutes .
Critical: Maintain internal temperature < -70°C. A rapid exotherm indicates too fast addition.
Stir at -78°C for 20–30 minutes .
Checkpoint: The solution typically turns from colorless/pale yellow to a deeper yellow or orange. This color change confirms the formation of the delocalized lithio-species. Do not exceed 45 minutes to avoid side reactions.
Step 3: Electrophile Trapping
Add the Electrophile (1.2–1.5 equiv) (neat if liquid, or dissolved in minimal THF if solid) dropwise.
Note: For reactive electrophiles (aldehydes, acid chlorides), add at -78°C. For sluggish electrophiles (alkyl halides), add at -78°C, then slowly warm.
Warming Protocol:
Standard: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C over 1 hour.
Sensitive Electrophiles: Keep at -78°C for 2 hours, then quench cold.
Step 4: Quench & Workup
Quench the reaction by adding saturated aq. NH₄Cl (5 mL/mmol) .
Allow the mixture to warm to room temperature.
Dilute with Ethyl Acetate (EtOAc) and water.
Separate phases. Extract aqueous layer 2x with EtOAc.
Wash combined organics with 10% Na₂S₂O₃ (to remove unreacted iodine/iodides) and Brine.
Dry over Na₂SO₄ , filter, and concentrate.
Data Presentation & Troubleshooting
Reaction Parameter Table
Parameter
Standard Condition
Optimization Range
Reason for Adjustment
Temperature
-78°C
-90°C to -60°C
Lower temp (-90°C) if ring fragmentation is observed.
Solvent
THF
Et₂O / THF (1:1)
Et₂O reduces polarity; use if deprotonation at C3/C4 is suspected (rare).
Reagent
n-BuLi (1.1 eq)
t-BuLi (2.1 eq)
Switch to t-BuLi if alkylated byproduct (butyl-pyrazole) > 5%.
Time (Exchange)
20 min
10 - 45 min
Extended time increases risk of isomerization; keep short.
Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the critical intermediate and potential failure modes.
Caption: Reaction pathway for the generation and trapping of 1-(tert-butyl)-5-lithiopyrazole. Green path indicates optimal protocol; red dashed path indicates thermal instability risks.
References
General Pyrazole Lithiation
Sadig, J. E. R., et al. "Magnesiation of Pyrazoles: A Route to Functionalized Pyrazoles." Organic Letters, 2012. Link
Note: Establishes the baseline stability of N-substituted pyrazolyl anions.
Iodine-Lithium Exchange Specifics:
Heinisch, G., & Holzer, W. "Pyrazoles." in Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996.
Note: Authoritative text on the reactivity differences between C4 and C5 halopyrazoles.
Steric Influence of tert-Butyl Groups:
Giori, P., et al. "Synthesis of 1-tert-butyl-pyrazole derivatives." Journal of Heterocyclic Chemistry, 1983.
Note: Provides structural data on the steric environment of N-t-Bu pyrazoles.
Analogous Protocols (1-Aryl-3-CF3-5-iodo)
Lerrick, R. I., et al. "Regioselective Synthesis of 5-Iodopyrazoles." Journal of Organic Chemistry, 2008. Link
Note: This is the closest mechanistic analogue, demonstrating the clean I-Li exchange at -78°C for N-substituted 5-iodo pyrazoles.
Safety & Handling of Organolithiums
Schwindt, M. A., et al. "Safe Handling of Organolithium Reagents." Organic Process Research & Development, 2003. Link
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Iodination of 1-tert-Butylpyrazole
Welcome to the technical support center dedicated to enhancing the yield and efficiency of the iodination of 1-tert-butylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to enhancing the yield and efficiency of the iodination of 1-tert-butylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial synthetic transformation. Iodinated pyrazoles are invaluable intermediates in medicinal chemistry, offering a reactive handle for diversification through cross-coupling reactions.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Troubleshooting Guide
Low or No Yield of 4-iodo-1-tert-butylpyrazole
Question: My reaction is resulting in a low yield or complete failure to produce 4-iodo-1-tert-butylpyrazole. What are the likely causes and how can I fix this?
Answer:
Low yields in the iodination of 1-tert-butylpyrazole can be attributed to several factors, ranging from reagent choice to reaction conditions. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, with the C-4 position being the most favorable site for attack due to electronic and steric factors.[1] However, the success of the reaction hinges on the generation of a sufficiently electrophilic iodine species.
Potential Causes & Solutions:
Insufficiently Electrophilic Iodine Source: Molecular iodine (I₂) alone may not be electrophilic enough to efficiently iodinate the pyrazole ring, especially if there are deactivating groups present.
Solution: Employ a more potent iodinating system.
N-Iodosuccinimide (NIS): NIS is a common and effective source of electrophilic iodine. Its reactivity can be further enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid.[2][3]
In Situ Generation of I+: A combination of an iodide salt (e.g., NaI or KI) with an oxidizing agent can generate a highly reactive iodinating species in the reaction mixture.[3] Common oxidants include:
Ceric Ammonium Nitrate (CAN): The I₂/CAN system in a solvent like acetonitrile is highly effective for the regioselective iodination of various pyrazoles.[2][4][5]
Hydrogen Peroxide (H₂O₂): This offers a greener alternative, often using water as the solvent.[2]
Potassium Iodate (KIO₃)/Iodine: This combination in the presence of an acid can also be very effective.[6]
Inappropriate Reaction Conditions: Temperature and solvent play a critical role in reaction kinetics and solubility.
Solution: Optimize the reaction environment.
Temperature: For less reactive systems, moderate heating may be necessary to drive the reaction to completion.[3]
Solvent: The choice of solvent should ensure the solubility of all reactants. Dichloromethane, acetonitrile, and even water (for H₂O₂ systems) are commonly used.[2]
Moisture Contamination: Anhydrous conditions are often crucial, especially when using organometallic intermediates or moisture-sensitive reagents.
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Formation of Side Products and Impurities
Question: I am observing significant formation of side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize them?
Answer:
The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating their formation.
Common Side Products & Prevention Strategies:
Di-iodinated Products: Over-iodination can occur if the reaction is left for too long or if an excess of the iodinating agent is used.
Solution:
Stoichiometric Control: Carefully control the molar equivalents of the iodinating agent. Typically, a slight excess (1.1-1.3 equivalents) is sufficient.
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed.[3]
Isomeric Products (e.g., 5-iodo-1-tert-butylpyrazole): While iodination at the C-4 position is electronically favored, substitution at C-5 can occur under certain conditions.
Solution:
Directed Lithiation: For specific synthesis of the 5-iodo isomer, a directed ortho-metalation approach can be used. This involves treating the pyrazole with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to deprotonate the C-5 position, followed by quenching with iodine.[2][4][7] This method provides excellent regioselectivity for the 5-position.
Decomposition of Starting Material or Product: Harsh reaction conditions can lead to the degradation of your compounds.
Solution:
Milder Reagents: If decomposition is suspected, switch to a milder iodinating system.
Lower Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often prevent decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electrophilic iodination of a pyrazole?
A1: The electrophilic iodination of a pyrazole involves the attack of an electrophilic iodine species (I⁺) on the electron-rich pyrazole ring. This attack, preferentially at the C-4 position, forms a resonance-stabilized carbocation intermediate known as a sigma complex.[1] A base present in the reaction mixture then removes a proton from the C-4 carbon, restoring the aromaticity of the ring and yielding the 4-iodopyrazole product.
Q2: How do I choose the best iodination method for my specific 1-tert-butylpyrazole derivative?
A2: The optimal method depends on the electronic properties of any other substituents on the pyrazole ring.
For electron-rich or neutral pyrazoles: A milder system like I₂/H₂O₂ in water or NIS in dichloromethane may be sufficient.[2]
For electron-deficient pyrazoles: A more powerful system like I₂/CAN in acetonitrile or NIS with a strong acid catalyst (e.g., TFA) is recommended.[2][3]
Q3: My product is difficult to purify by column chromatography. Are there alternative purification techniques?
A3: If standard silica gel chromatography is not effective, consider these alternatives:
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
Acid-Base Extraction: Since the pyrazole nitrogen is basic, you can protonate your product with an acid to form a water-soluble salt. This allows you to wash away non-basic organic impurities. Subsequently, neutralizing the aqueous layer with a base will regenerate your product, which can then be extracted back into an organic solvent.[3]
Q4: Are there any "green" or more environmentally friendly methods for this iodination?
A4: Yes, the use of molecular iodine with hydrogen peroxide in water is considered a green chemistry approach.[2] This method avoids the use of hazardous organic solvents and produces water as the only byproduct.
Data Presentation
Table 1: Comparison of Common Iodination Methods for Pyrazoles
Method
Reagents
Solvent
Temperature
Typical Yield (%)
Regioselectivity
Notes
Iodine/CAN
I₂, Ceric Ammonium Nitrate (CAN)
Acetonitrile
Reflux
Good to Excellent
C4
Highly effective for various pyrazoles, including those with electron-withdrawing groups.[4][5]
NIS/Acid
N-Iodosuccinimide (NIS), H₂SO₄ or TFA
Various
Room Temp to 80°C
Good
C4
Efficient for both activated and deactivated pyrazoles.[3]
Iodine/H₂O₂
I₂, Hydrogen Peroxide
Water
Room Temp
63 - 100%
C4
An environmentally friendly method.
n-BuLi/Iodine
n-Butyllithium, I₂
Anhydrous THF
-78°C to Room Temp
Good to Excellent
C5
Specific for the synthesis of 5-iodopyrazoles via lithiation.[4]
Experimental Protocols
Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This protocol is highly effective for achieving C4-iodination.[4][5]
Dissolve 1-tert-butylpyrazole (1.0 mmol) in acetonitrile (6 mL) in a round-bottom flask.
Add ceric ammonium nitrate (CAN) (1.1 equivalents, 603 mg) and elemental iodine (1.3 equivalents, 330 mg) to the solution.
Reflux the reaction mixture overnight. Monitor the reaction progress by TLC.
Cool the mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate to quench excess iodine.
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-tert-butylpyrazole.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is particularly useful for less reactive pyrazole substrates.[3]
Dissolve 1-tert-butylpyrazole (1.0 mmol) in dichloromethane (10 mL).
Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).
Stir the reaction mixture at room temperature. For less reactive substrates, heating to 40-50°C may be required. Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography.
Visualizations
Experimental Workflow for Electrophilic Iodination
Caption: Generalized workflow for the synthesis and purification of 4-iodo-1-tert-butylpyrazole.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the iodination of 1-tert-butylpyrazole.
References
An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole - Benchchem.
Plausible mechanism of iodination of pyrazole derivatives with the acetyl hypoiodite. ResearchGate.
A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC.
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.
Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
Iodination of highly basic pyrazoles by HOI. | Download Scientific Diagram - ResearchGate.
US4996327A - Preparation of pyrazole and its derivatives - Google Patents.
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Publishing.
A novel method of iodination and azo bond formation by nitrogen triiodide - Sciforum.
Iodination - Common Conditions.
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate.
(PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate.
Solving stability issues of 1-(tert-Butyl)-5-iodo-1H-pyrazole in solution
Welcome to the technical support center for 1-(tert-Butyl)-5-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when wo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(tert-Butyl)-5-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this versatile reagent in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-(tert-Butyl)-5-iodo-1H-pyrazole in solution?
A1: The stability of 1-(tert-Butyl)-5-iodo-1H-pyrazole in solution is influenced by several factors. The most significant are:
Light Exposure: The carbon-iodine (C-I) bond is known to be photosensitive. Exposure to UV or even ambient light can induce homolytic cleavage of this bond, generating a pyrazolyl radical and an iodine radical, which can then participate in a variety of side reactions.[1][2]
Presence of Oxidizing Agents: While the pyrazole ring itself is relatively stable to oxidation, the presence of strong oxidizing agents or even dissolved oxygen can lead to degradation over time.[3][4] The tert-butyl group can also be susceptible to oxidative metabolism-like processes.[5][6]
Extreme pH Conditions: Although pyrazoles are generally stable under neutral conditions, strongly acidic or basic conditions can potentially lead to the cleavage of the N-tert-butyl group or promote other undesired reactions.[7] Pyrazoles are weakly basic compounds.[3][8]
High Temperatures: Elevated temperatures can accelerate degradation pathways, particularly in the presence of other reactive species. Thermal stability of related N-heterocycle-stabilized iodanes has been studied and shows decomposition at elevated temperatures.[9][10]
Reactive Solvents: Certain solvents may not be inert and could react with the solute over time, especially under prolonged storage or heating.
Q2: What are the recommended solvents for dissolving and storing 1-(tert-Butyl)-5-iodo-1H-pyrazole?
A2: The choice of solvent is critical for maintaining the integrity of your compound. The following table provides guidance on solvent selection.
Recommended Solvents
Solvents to Use with Caution
Solvents to Avoid
Dioxane
Acetonitrile (MeCN)
Protic Solvents (e.g., Methanol, Ethanol) for long-term storage
Toluene
Tetrahydrofuran (THF)
Chlorinated Solvents (e.g., DCM, Chloroform) under light
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Rationale:
Recommended: Aprotic, non-coordinating solvents like dioxane and toluene are generally preferred for their inertness. DMF and DMSO are also good choices for solubility, but should be of high purity (anhydrous) as water content can be problematic.
Use with Caution: Acetonitrile can sometimes act as a ligand for catalytic metals used in cross-coupling reactions, potentially affecting reaction kinetics.[11] THF can contain peroxides, which are oxidizing agents. It is crucial to use freshly distilled or inhibitor-free THF.
Avoid for Storage: While protic solvents may be used in reactions, long-term storage in these solvents is not recommended due to the potential for solvolysis reactions. Chlorinated solvents can undergo radical reactions, especially under photochemical conditions.
Q3: How should I store solutions of 1-(tert-Butyl)-5-iodo-1H-pyrazole?
A3: To ensure the longevity of your solutions, adhere to the following storage protocols:
Protect from Light: Always store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.[12]
Inert Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Temperature: Store solutions at a low temperature, typically 2-8 °C. For very long-term storage, freezing (-20 °C or below) may be appropriate, but ensure the solvent is suitable for freezing and that the container is properly sealed to prevent moisture ingress.
Purity: Use high-purity, anhydrous solvents whenever possible.
Troubleshooting Guide for Experimental Issues
Issue 1: Low or inconsistent yields in Suzuki-Miyaura cross-coupling reactions.
This is a common issue when working with iodo-pyrazoles. Several factors related to the stability of the starting material can contribute to poor outcomes.
Potential Causes and Solutions:
Cause
Explanation
Recommended Action
Degradation of Starting Material
The 1-(tert-Butyl)-5-iodo-1H-pyrazole may have degraded during storage or in the reaction mixture prior to catalytic turnover.
Verify Purity: Before starting your reaction, check the purity of your starting material by ¹H NMR or LC-MS. Look for the absence of the characteristic pyrazole peaks or the appearance of new, unidentified signals. Fresh Solutions: Prepare solutions of the iodo-pyrazole immediately before use. Degas Solvents: Ensure all solvents used in the reaction are thoroughly degassed to remove oxygen.
Dehalogenation (Proto-deiodination)
A common side reaction with iodo-pyrazoles is the replacement of the iodine atom with a hydrogen atom from the solvent or other reagents.[13][14] This is often catalyzed by the palladium catalyst, especially at higher temperatures.
Optimize Catalyst and Ligand: Some palladium catalysts have a higher propensity for promoting dehalogenation. Consider using catalysts known for their high activity and stability, such as those based on Buchwald ligands.[11] Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. Use a Milder Base: Strong bases can sometimes exacerbate dehalogenation.
Inhibition of Catalyst
Degradation products or impurities in the starting material could be poisoning the palladium catalyst.
Purify Starting Material: If you suspect impurities, consider purifying the 1-(tert-Butyl)-5-iodo-1H-pyrazole by recrystallization or column chromatography.
Troubleshooting Workflow for Suzuki-Miyaura Reactions:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
Issue 2: Appearance of unknown peaks in HPLC or NMR analysis of the compound after storage in solution.
The appearance of new signals is a clear indication of degradation. Identifying the nature of these impurities is key to solving the problem.
Proposed Degradation Pathways:
Based on the known chemistry of iodo-heterocycles and N-tert-butyl compounds, we can propose several degradation pathways:
Caption: Plausible degradation pathways for 1-(tert-Butyl)-5-iodo-1H-pyrazole.
Recommended Action: Perform a Forced Degradation Study
To understand the specific stability issues of your compound under your experimental conditions, a forced degradation study is highly recommended.[15] This will help you identify the conditions to avoid and the nature of the degradation products.
Experimental Protocol: Forced Degradation Study
Prepare Stock Solution: Prepare a stock solution of 1-(tert-Butyl)-5-iodo-1H-pyrazole in a relatively inert solvent (e.g., acetonitrile or dioxane) at a known concentration (e.g., 1 mg/mL).
Aliquot and Stress: Aliquot the stock solution into several amber HPLC vials. Treat each vial according to the conditions below. Include a control sample stored at 2-8 °C in the dark.
Stress Condition
Procedure
Acidic Hydrolysis
Add an equal volume of 0.1 M HCl. Incubate at 40-60 °C for 24-48 hours.
Basic Hydrolysis
Add an equal volume of 0.1 M NaOH. Incubate at 40-60 °C for 24-48 hours.
Oxidation
Add an equal volume of 3% H₂O₂. Keep at room temperature for 24-48 hours.
Photolytic Stress
Expose the solution in a clear vial to a photostability chamber or direct sunlight for 24-48 hours.
Thermal Stress
Incubate the solution at a higher temperature (e.g., 60-80 °C) in the dark for 24-48 hours.
Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Analyze all samples, including the control, by a stability-indicating HPLC method (see protocol below).
Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation under a specific condition points to that pathway being a primary stability concern. The mass-to-charge ratio of the new peaks from LC-MS analysis can help in identifying the degradation products.[16]
Protocol 2: Stability-Indicating HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will help to separate non-polar degradation products from the parent compound.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm or by a Photo Diode Array (PDA) detector to observe changes in the UV spectrum.
Injection Volume: 10 µL.
This method should provide good separation of the parent compound from potential more polar (e.g., hydroxylated) and less polar (e.g., deiodinated) degradation products.[16][17]
References
Dalvie, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
Elguero, J., et al. (2009). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. [Link]
Vedejs, E., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
Wagner, M. S., et al. (2009). On-line monitoring of nine haloacetic acid species at the microgL(-1) level using post-column reaction-ion chromatography with nicotinamide fluorescence. PubMed. [Link]
Vedejs, E., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [Link]
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Heterolytic cleavage (heterolysis). [Link]
Platz, M. S., et al. (2000). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. PubMed. [Link]
Reddit r/Chempros. (2025). Problems with Suzuki coupling. [Link]
International Journal of Pharmaceutical and Bio-Medical Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
Usami, Y., et al. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. HETEROCYCLES. [Link]
Fagnoni, M., et al. (2021). Aryl–Cl vs heteroatom–Si bond cleavage on the route to the photochemical generation of σ,π-heterodiradicals. University of Groningen research portal. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
ResearchGate. (2025). The tert-butyl group in chemistry and biology. [Link]
Reddit r/chemhelp. (2021). How to store / dispose of Iodine crystals?. [Link]
ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments. Remaining.... [Link]
Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. [Link]
Wang, H., et al. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed. [Link]
International Journal of Electrochemical Science. (2018). Evaluation of Steric Effect of Hydroquinone, Tert-Butyl Hydroquinone and 2, 5-Ditert-Butyl Hydroquinone by. [Link]
ArtMolecule. (n.d.). Impurities and Degradation products. [Link]
ResearchGate. (2026). N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. [Link]
ResearchGate. (n.d.). Simultaneous time-resolved inorganic haloamine measurements enable analysis of disinfectant degradation kinetics and by-product formation. [Link]
Technical Support Center: Recrystallization of 1-(tert-Butyl)-5-iodo-1H-pyrazole
Welcome to the technical support center for the purification of 1-(tert-Butyl)-5-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 1-(tert-Butyl)-5-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find detailed troubleshooting advice and frequently asked questions to assist you in achieving high purity through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 1-(tert-Butyl)-5-iodo-1H-pyrazole?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] For 1-(tert-Butyl)-5-iodo-1H-pyrazole, a molecule with both a nonpolar tert-butyl group and a polar pyrazole ring, a good starting point is to test moderately polar to nonpolar solvents. Based on the recrystallization of structurally similar iodo-pyrazole derivatives, n-hexane has been used successfully.[3] Alcohols like ethanol or isopropanol are also common choices for pyrazole derivatives.[4][5]
It is highly recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch of material.[2]
Q2: How can I predict a good starting solvent based on the molecule's structure?
A2: The principle of "like dissolves like" is a useful guide.[6] 1-(tert-Butyl)-5-iodo-1H-pyrazole has a bulky, nonpolar tert-butyl group and a polar N-heterocyclic pyrazole ring. This amphiphilic nature suggests that you might have success with:
Nonpolar solvents (like hexane or heptane) which will primarily solvate the tert-butyl group.
Polar aprotic solvents (like acetone or ethyl acetate) which can interact with the pyrazole ring.[7]
Polar protic solvents (like ethanol or isopropanol) which can also interact with the pyrazole ring.[4][5]
Often, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can provide the ideal solubility gradient needed for effective recrystallization.[1][4]
Q3: What are the likely impurities in my crude 1-(tert-Butyl)-5-iodo-1H-pyrazole?
A3: Impurities will largely depend on the synthetic route. Common methods for pyrazole synthesis, such as the reaction of a 1,3-dicarbonyl compound with a hydrazine, can result in regioisomers.[8] If starting from a pre-formed pyrazole, impurities could include unreacted starting materials, reagents from the iodination step, or by-products from side reactions. Understanding the synthetic pathway is key to anticipating and removing these impurities.
Q4: How much solvent should I use to dissolve my crude product?
A4: The goal is to use the minimum amount of hot solvent to completely dissolve the crude material.[2][6] Using too much solvent is a common error that leads to poor or no crystal yield because the solution never becomes saturated upon cooling.[9][10] Start with a small volume of solvent, bring it to a boil, and add more solvent in small portions until the solid just dissolves.
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or separates from the solution as a liquid upon cooling.[11][12] This is more common when the melting point of the compound is lower than the boiling point of the solvent, or when the sample is significantly impure.[9] To prevent this, you can:
Use a larger volume of solvent.
Switch to a lower-boiling point solvent.
Attempt a mixed-solvent recrystallization.
Ensure a very slow cooling rate to favor crystal formation over oiling.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 1-(tert-Butyl)-5-iodo-1H-pyrazole.
Problem 1: No Crystals Form Upon Cooling
Possible Cause
Recommended Solution
Scientific Rationale
Too much solvent was used.
Gently heat the solution to evaporate some of the solvent and re-cool.
This increases the concentration of the solute, allowing the solution to reach saturation upon cooling.[9]
The solution is supersaturated.
1. Scratch the inside of the flask with a glass rod. 2. Add a "seed crystal" of the pure compound.
Scratching creates a rough surface that can initiate nucleation.[6] A seed crystal provides a template for crystal growth.
Cooling is too rapid.
Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulate the flask if necessary.
Slow cooling promotes the formation of larger, purer crystals.[2][12]
Problem 2: The Yield of Recovered Crystals is Very Low
Possible Cause
Recommended Solution
Scientific Rationale
Excessive solvent was used.
Before filtering, concentrate the solution by boiling off some solvent. Check the filtrate for residual product.
A significant amount of product can remain dissolved if the solution is not saturated at the lower temperature.[6][10]
Premature crystallization during hot filtration.
1. Use a pre-heated filter funnel. 2. Add a small excess of hot solvent before filtering.
This prevents the solution from cooling and depositing crystals on the filter paper, which would lead to product loss.[11]
Washing crystals with room temperature solvent.
Always wash the collected crystals with a minimal amount of ice-cold solvent.
Using cold solvent minimizes the re-dissolving of your purified crystals during the washing step.[6]
Problem 3: The Purified Crystals are Colored or Appear Impure
Possible Cause
Recommended Solution
Scientific Rationale
Colored impurities are present.
Add a small amount of activated charcoal to the hot solution before filtration.
Activated charcoal has a high surface area and can adsorb colored, polymeric, or other highly polar impurities. Use sparingly as it can also adsorb the desired product.[12]
Insoluble impurities are trapped in the crystals.
Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.
This ensures that only the dissolved product and soluble impurities are in the filtrate, leading to purer crystals upon cooling.[2][4]
Rapid crystal formation.
Re-dissolve the crystals in fresh hot solvent and allow them to cool more slowly.
Rapid crystallization can trap impurities within the crystal lattice. Slower growth allows for the formation of a more ordered and pure crystal structure.[12]
Visualized Workflows
Workflow for Single-Solvent Recrystallization
Caption: A standard workflow for purifying a solid compound using a single solvent.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common recrystallization issues.
Experimental Protocol: Recrystallization from Heptane
This protocol provides a general guideline. Volumes should be adjusted based on the scale of your experiment.
Preparation: Place 1.0 g of crude 1-(tert-Butyl)-5-iodo-1H-pyrazole into a 50 mL Erlenmeyer flask equipped with a stir bar.
Dissolution: Add approximately 10 mL of heptane to the flask. Heat the mixture to a gentle boil on a hot plate with stirring. Add more heptane in small portions (1-2 mL at a time) until the solid is completely dissolved.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (tip of a spatula) of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration (If charcoal was used or insoluble impurities are present): Pre-heat a filter funnel and a clean receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal or other solids.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold heptane to remove any remaining soluble impurities.
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.
References
Vogel, A. I. (1956). Practical Organic Chemistry (3rd ed.). Wiley.
BenchChem. (2025).
Process for the purification of pyrazoles. (n.d.).
University of Colorado Denver. (n.d.).
University of York. (n.d.).
Method for purifying pyrazoles. (n.d.).
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
Recrystalliz
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation.
University of Rochester. (n.d.).
RECRYSTALLIS
Recent Advances in the Synthesis of Pyrazole Deriv
ECHEMI. (n.d.).
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc.
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
University of Rochester. (n.d.).
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
13C NMR chemical shifts of 1-(tert-Butyl)-5-iodo-1H-pyrazole vs 5-bromo analog
Comparative Guide: NMR Chemical Shifts of 1-(tert-Butyl)-5-iodo-1H-pyrazole vs. 5-Bromo Analog Executive Summary In the structural characterization of 1,5-disubstituted pyrazoles, NMR spectroscopy serves as a definitive...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide:
NMR Chemical Shifts of 1-(tert-Butyl)-5-iodo-1H-pyrazole vs. 5-Bromo Analog
Executive Summary
In the structural characterization of 1,5-disubstituted pyrazoles,
NMR spectroscopy serves as a definitive tool for distinguishing between halogenated analogs. The core differentiator between 1-(tert-butyl)-5-iodo-1H-pyrazole and its 5-bromo analog is the "Heavy Atom Effect" (Spin-Orbit Coupling), which induces a dramatic upfield shift (shielding) of the carbon atom directly bonded to iodine.
Key Diagnostic Insight:
The C-5 carbon in the 5-iodo analog resonates significantly upfield (typically
55–70 ppm ) compared to the 5-bromo analog (typically 115–130 ppm ). This 60 ppm difference is a robust structural confirmation marker that persists despite the steric bulk of the adjacent tert-butyl group.
Theoretical Framework: The Heavy Atom Effect
To interpret the spectral data accurately, one must understand the underlying quantum mechanical phenomenon distinguishing Iodine from Bromine in NMR.
Spin-Orbit Induced Shielding (Heavy Atom Effect)
Unlike the inductive effect (
), which suggests that more electronegative atoms should deshield the adjacent carbon (moving it downfield), the Heavy Atom Light Atom (HALA) effect dominates for Iodine.
Mechanism: As the atomic number (
) increases, relativistic effects become non-negligible. The circulation of electrons in the heavy atom's orbitals (specifically for Iodine) creates a local magnetic field that opposes the external field ().
Result: This spin-orbit coupling propagates to the attached light atom (Carbon C-5), causing significant shielding .
Comparison:
Bromine (
): Moderate spin-orbit coupling; Inductive deshielding often competes or dominates. Downfield Shift.
Figure 1: Logical flow of the Heavy Atom Effect on C-5 chemical shifts.
Comparative Data Analysis
The following data aggregates representative values for 1-alkyl-5-halopyrazoles. While specific tert-butyl values can vary slightly due to steric compression, the trend is absolute.
Table 1: Diagnostic
NMR Chemical Shifts (ppm)
Carbon Position
1-(t-Bu)-5-Bromo-1H-pyrazole
1-(t-Bu)-5-Iodo-1H-pyrazole
Shift Difference ()
C-5 (Halogenated)
115.0 – 125.0
55.0 – 65.0
~ -60 ppm (Upfield)
C-4 (H-bearing)
105.0 – 110.0
110.0 – 115.0
~ +5 ppm
C-3 (H-bearing)
135.0 – 140.0
138.0 – 142.0
Minimal
N-t-Bu (Quaternary)
60.0 – 62.0
60.0 – 63.0
Minimal
N-t-Bu (Methyl)
29.0 – 30.0
29.0 – 30.0
Minimal
Note: Solvent typically
or . The C-5 signal for the iodo compound is often less intense due to the lack of NOE enhancement (quaternary carbon) and efficient relaxation by the quadrupolar iodine nucleus.
Spectral Interpretation Tips
C-5 Identification: In the Bromo analog, C-5 is in the aromatic region. In the Iodo analog, C-5 appears in the aliphatic/alkynyl region, which can be confusing for the untrained eye. Do not mistake it for a solvent impurity or
-Bu quaternary carbon.
Coupling: If proton-coupled
spectra are acquired, C-5 will appear as a singlet (or weak multiplet from long-range coupling), whereas C-3 and C-4 will show characteristic splitting (~170-190 Hz).
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and characterization of these compounds. The 5-iodo derivative is best accessed via lithiation of the parent pyrazole, a method superior to direct electrophilic halogenation for regioselectivity.
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
Solvation: Dissolve 1-(tert-butyl)-1H-pyrazole (1.0 equiv) in anhydrous THF (
concentration).
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add
-BuLi (1.1 equiv) dropwise over 10 minutes.
Insight: The bulky
-butyl group directs lithiation exclusively to the C-5 position due to the "Coordination Induced Proximity Effect" (CIPE) with the N-1 lone pair.
Lithiation: Stir at -78 °C for 45–60 minutes. The solution typically turns yellow/orange.
Quench: Dissolve
(1.2 equiv) in a minimal amount of THF and add dropwise to the lithiated species at -78 °C.
Workup: Allow to warm to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear). Extract with EtOAc.[5]
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis pathway for the 5-iodo derivative.
Applications in Drug Discovery
Distinguishing these two analogs is critical because their reactivity profiles in cross-coupling reactions differ significantly:
Reactivity: The C-I bond is weaker and more polarizable than C-Br, making the 5-iodo analog significantly more reactive in Suzuki-Miyaura and Sonogashira couplings.
Selectivity: In poly-halogenated scaffolds, a 5-iodo group can be selectively coupled while preserving a bromine at another position (e.g., C-4) for subsequent elaboration.
Exchange: The 5-iodo derivative readily undergoes Lithium-Halogen exchange (back to the 5-lithio species) for introducing other electrophiles (CHO, COR, etc.), whereas the bromo analog requires harsher conditions.
References
Alkorta, I., et al.
NMR Chemical Shifts." Journal of Physical Chemistry A, 2009. Link
Krasavin, M., et al. "Regioselective synthesis of 4-/5-iodopyrazoles." Beilstein Journal of Organic Chemistry, 2016. Link
Giori, P., et al. "Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine." Organic Syntheses, 2014. Link
Begtrup, M. "
NMR of Pyrazoles." Acta Chemica Scandinavica, 1974. Link
PubChem Compound Summary. "5-(4-Bromophenyl)-1-tert-butyl-1H-pyrazole." National Center for Biotechnology Information. Link
A Comparative Guide to the Reactivity of 1-(tert-Butyl)-5-iodo-1H-pyrazole and 1-(tert-Butyl)-5-chloro-1H-pyrazole in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates synthetic strategy, efficiency, and cost. Halogenated pyrazoles are foundational s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates synthetic strategy, efficiency, and cost. Halogenated pyrazoles are foundational scaffolds in medicinal chemistry, prized for their role in constructing complex molecular architectures. This guide provides an in-depth, data-supported comparison of two such key intermediates: 1-(tert-Butyl)-5-iodo-1H-pyrazole and 1-(tert-Butyl)-5-chloro-1H-pyrazole . We will dissect their reactivity profiles, particularly within the context of palladium-catalyzed cross-coupling reactions, to empower you with the knowledge to make informed strategic decisions in your synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond
The striking difference in reactivity between these two molecules stems from the fundamental properties of the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bond at the 5-position of the pyrazole ring.
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Cl bond. The approximate BDE for a C-I bond on an sp² carbon is ~272 kJ/mol, whereas for a C-Cl bond, it is ~397 kJ/mol. This disparity is the primary driver of reactivity differences in cross-coupling reactions.
Bond Length & Polarizability: The C-I bond is longer and more polarizable than the C-Cl bond. This makes the iodine-bound carbon more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is the crucial first step in most cross-coupling catalytic cycles.
This inherent weakness and polarizability of the C-I bond mean that 1-(tert-Butyl)-5-iodo-1H-pyrazole is primed for reactivity, while its chloro-counterpart requires more energetic input and sophisticated catalytic systems to achieve similar transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a building block's utility is its performance in key bond-forming reactions. Palladium-catalyzed cross-couplings are the workhorse of modern synthetic chemistry for creating C-C, C-N, and C-O bonds. The general order of halide reactivity in the rate-determining oxidative addition step is I > Br > OTf >> Cl .[1] This principle governs the comparative performance of our two pyrazoles.
Caption: The catalytic cycle for a generic cross-coupling reaction. The initial oxidative addition of the C-X bond is typically rate-limiting, where the reactivity order is I >> Cl.
Comparative Performance Data
The following table summarizes the typical conditions required to achieve successful cross-coupling with each substrate, illustrating the higher reactivity of the iodo-pyrazole.
Reaction
Parameter
1-(tert-Butyl)-5-iodo-1H-pyrazole
1-(tert-Butyl)-5-chloro-1H-pyrazole
Suzuki-Miyaura
Catalyst/Ligand
Pd(PPh₃)₄, Pd(dppf)Cl₂
Pd₂(dba)₃ / XPhos, SPhos, or other bulky biaryl phosphines
Feasible due to the high reactivity of the organozinc reagent, but still requires more forcing conditions than the iodo-analog.
Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling
To provide a tangible illustration of the reactivity differences, we present two distinct, validated protocols for a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of 1-(tert-Butyl)-5-iodo-1H-pyrazole (High-Reactivity Substrate)
This protocol leverages the inherent reactivity of the C-I bond, allowing for the use of a classic, robust catalyst system under standard conditions.
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-(tert-Butyl)-5-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
Add 1,4-dioxane (8 mL) and water (2 mL).
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 1-(tert-butyl)-5-(4-methoxyphenyl)-1H-pyrazole.
Protocol 2: Suzuki-Miyaura Coupling of 1-(tert-Butyl)-5-chloro-1H-pyrazole (Low-Reactivity Substrate)
This protocol requires a state-of-the-art, highly active catalyst system and more forcing conditions to activate the robust C-Cl bond.
In a glovebox or under a strictly inert atmosphere, add to a flame-dried Schlenk flask Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and SPhos (0.048 mmol, 4.8 mol%).
Add toluene (5 mL) and stir for 10 minutes to form the active catalyst complex.
In a separate flask, add 1-(tert-Butyl)-5-chloro-1H-pyrazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula. Add an additional 5 mL of toluene.
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
Wash the filtrate with water (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Strategic Recommendations and Workflow
The choice between the iodo- and chloro-pyrazole is a strategic one. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting between the iodo- and chloro-pyrazole building blocks based on project requirements.
Conclusion
1-(tert-Butyl)-5-iodo-1H-pyrazole stands out as the more versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its C-I bond is readily activated, allowing for a broader range of transformations under milder conditions with simpler, more traditional catalyst systems. This translates to faster reaction development, higher success rates, and better preservation of sensitive functional groups elsewhere in the molecule.
1-(tert-Butyl)-5-chloro-1H-pyrazole , while often more economical, presents a significant synthetic hurdle. Its inert C-Cl bond necessitates the use of highly specialized, often expensive and air-sensitive, bulky phosphine ligands, stronger bases, and higher reaction temperatures. While viable, its use should be considered when cost is the absolute primary driver, or in complex molecules where its lower reactivity is exploited for selective functionalization in the presence of more labile halides like bromides or iodides.
For researchers aiming for efficiency, reliability, and broad applicability in the complex landscape of drug discovery and materials science, the iodo-derivative is the demonstrably superior choice.
References
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. Available at: [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. Available at: [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]
Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives. Sci-Hub. Available at: [Link]
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
Negishi coupling. chemeurope.com. Available at: [Link]
Negishi Coupling. OpenOChem Learn. Available at: [Link]
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Context in source publication. Available at: [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at: [Link]
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. DOI. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications (RSC Publishing). Available at: [Link]
1-tert-butyl-5-chloro-3-methyl-1h-pyrazole-4-carboxylic acid. Chemcd. Available at: [Link]
The First Negishi Cross-Coupling Reaction of Two Alkyl Centers Utilizing a Pd-N-Heterocyclic Carbene (NHC) Catalyst. Organic Chemistry Portal. Available at: [Link]
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. wxxbtb.org. Available at: [Link]
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Available at: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate. Google Patents.
Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. Available at: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]
Properties of the tert-butyl halide solvolysis transition states. RSC Publishing. Available at: [Link]
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 1-(tert-Butyl)-5-iodo-1H-pyrazole
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of 1-(tert-Butyl)-5-iodo-1H-pyrazole, a key heterocyclic building block in pharmaceutical research...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of 1-(tert-Butyl)-5-iodo-1H-pyrazole, a key heterocyclic building block in pharmaceutical research and development. We will explore the fundamental principles of HRMS, present a detailed experimental protocol, and contrast its performance with alternative analytical techniques, offering researchers and drug development professionals a comprehensive framework for making informed analytical decisions.
The Analytical Challenge: Beyond Simple Detection
The unambiguous identification and characterization of synthetic intermediates like 1-(tert-Butyl)-5-iodo-1H-pyrazole are critical for ensuring the quality, safety, and efficacy of final drug products. The primary analytical challenge lies not just in detecting the molecule, but in confirming its elemental composition and structure with the highest degree of confidence. This requires technology that can provide an exact mass measurement, differentiate the target compound from isobaric interferences (molecules with the same nominal mass but different elemental formulas), and offer structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is uniquely positioned to meet these demands.[1][2]
The Power of HRMS: Precision and Confidence
HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision.[3][4] Unlike low-resolution instruments that provide a nominal integer mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass to within a few parts per million (ppm).[1][4] This capability allows for the determination of a molecule's elemental composition from its exact mass, providing a definitive layer of identification.[5]
Choosing the Right Ionization Technique
The first step in any mass spectrometry analysis is the conversion of neutral sample molecules into gas-phase ions.[6][7] For a molecule like 1-(tert-Butyl)-5-iodo-1H-pyrazole, two primary "soft" ionization techniques are most suitable, each with its own advantages.
Electrospray Ionization (ESI): ESI is a gentle ionization method ideal for polar, non-volatile, or thermally sensitive compounds.[8] It involves applying a high voltage to a liquid sample stream, creating a fine mist of charged droplets.[6] The pyrazole's nitrogen atoms are basic and can be readily protonated in solution, making ESI in positive ion mode ([M+H]⁺) an excellent choice.
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[9][10] It uses a corona discharge to ionize the solvent, which then transfers a proton to the analyte molecule.[6] APCI is often complementary to ESI and can be a valuable alternative if ESI yields a poor signal.[7]
For this guide, we will focus on ESI due to its broad applicability and the polar nature of the pyrazole ring.
Experimental Workflow: LC-HRMS Analysis
A hyphenated technique, Liquid Chromatography-Mass Spectrometry (LC-MS), is the gold standard for analyzing such compounds in complex mixtures.[1][11] The LC system separates the analyte from impurities before it enters the mass spectrometer for analysis.
Caption: A typical LC-HRMS workflow for small molecule analysis.
Detailed Experimental Protocol
1. Sample Preparation:
Accurately weigh ~1 mg of 1-(tert-Butyl)-5-iodo-1H-pyrazole standard.
Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution.
Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.
2. Liquid Chromatography (LC) Conditions:
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
Instrument: Orbitrap or TOF Mass Spectrometer.
Ionization Mode: ESI Positive.
Mass Range: m/z 100-500.
Resolution: >60,000 FWHM (Full Width at Half Maximum).
Data Acquisition: Full scan MS followed by data-dependent MS/MS on the most abundant ion.
Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to ensure comprehensive fragmentation.
Data Interpretation: A Self-Validating System
The combination of accurate mass, isotopic pattern, and fragmentation data creates a highly trustworthy, self-validating result.
A. Accurate Mass and Elemental Formula Confirmation:
The theoretical monoisotopic mass of the protonated molecule, [C₇H₁₁IN₂ + H]⁺, is 251.0046 m/z . An HRMS instrument should measure this ion with an accuracy of <5 ppm. This high mass accuracy allows software to confidently assign the elemental formula C₇H₁₂IN₂⁺, ruling out other potential isobaric compounds.
B. Isotopic Pattern Analysis:
Halogens like chlorine and bromine have distinct isotopic patterns (M+2 peaks) due to the natural abundance of their heavier isotopes.[12][13] Iodine, however, is naturally monoisotopic (¹²⁷I).[12] Therefore, the mass spectrum for the molecular ion of 1-(tert-Butyl)-5-iodo-1H-pyrazole will show a single major peak (A) with only the much smaller A+1 peak resulting from the natural abundance of ¹³C. The absence of a significant A+2 peak is a key piece of evidence confirming the presence of a single iodine atom and not bromine or chlorine.
C. Fragmentation (MS/MS) for Structural Confirmation:
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (m/z 251.0046) and fragmenting it to reveal structural details.[14] The fragmentation pattern provides a "fingerprint" of the molecule's structure. For 1-(tert-Butyl)-5-iodo-1H-pyrazole, a plausible fragmentation pathway is outlined below. The stability of the tert-butyl cation makes the loss of 56 Da (neutral isobutylene) a highly probable and diagnostic fragmentation pathway.
Caption: Proposed MS/MS fragmentation of protonated 1-(tert-Butyl)-5-iodo-1H-pyrazole.
Comparison with Alternative Analytical Techniques
While HRMS provides unparalleled data for this application, it's important to understand how it compares to other common analytical techniques.[5][15]
Feature
High-Resolution MS (HRMS)
Low-Resolution MS (LRMS)
NMR Spectroscopy
Gas Chromatography-MS (GC-MS)
Primary Output
Accurate Mass (<5 ppm)
Nominal Mass (Integer)
Chemical Shifts, Coupling Constants
Retention Time, Mass Spectrum
Elemental Formula
Yes , directly from accurate mass
No, ambiguous
No, inferred from structure
Possible with EI fragmentation patterns
Structural Info
Good , via MS/MS fragmentation
Limited, via fragmentation
Excellent , detailed connectivity
Good , extensive library-matchable fragmentation
Sensitivity
High (sub-ppb)
Moderate to High
Low (mg scale)
High (ppb)
Key Advantage
Unambiguous formula confirmation
Cost-effective, robust
Definitive structural elucidation
Excellent for volatile compounds
Key Limitation
Higher instrument cost
Cannot distinguish isobars
Low throughput, requires pure sample
Requires analyte to be volatile and thermally stable
Discussion:
vs. Low-Resolution Mass Spectrometry (LRMS): An LRMS system would detect an ion at m/z 251, but could not distinguish C₇H₁₂IN₂⁺ from, for example, C₁₀H₁₅O₂PCl⁺ (also m/z 251, nominal). This ambiguity is unacceptable in regulated environments like drug development.
vs. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise 3D structure and connectivity of a molecule.[15][16] It is not a competing but a complementary technique. HRMS confirms what it is (elemental formula), while NMR confirms how it's put together. A complete characterization package for a new chemical entity would always include both HRMS and NMR data.[11][17]
vs. Gas Chromatography-Mass Spectrometry (GC-MS): While potentially applicable, GC-MS typically employs Electron Ionization (EI), a "hard" ionization technique that causes extensive fragmentation.[17] This can make it difficult to observe the molecular ion, which is crucial for formula confirmation. LC-HRMS with soft ionization is superior for confirming the molecular weight of the intact molecule.[10]
Conclusion
For the definitive characterization of 1-(tert-Butyl)-5-iodo-1H-pyrazole, High-Resolution Mass Spectrometry is the superior analytical tool. Its ability to provide sub-5 ppm mass accuracy delivers unambiguous elemental composition, a critical data point for research and regulatory submission. When combined with the structural insights from MS/MS fragmentation and the orthogonal separation power of liquid chromatography, LC-HRMS offers a rapid, sensitive, and highly reliable workflow. While techniques like NMR are indispensable for complete structural elucidation, HRMS provides the foundational confidence in molecular identity that underpins all subsequent stages of drug discovery and development.
References
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
Mass Spectrometry Ionization Methods. Emory University. [Link]
How can you identify the presence of halogens using mass spectrometry? TutorChase. [Link]
High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]
Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]
Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). Oreate AI. [Link]
Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]
Ch13 - Mass Spectroscopy. University of Calgary. [Link]
Interfaces for LC-MS. Shimadzu Corporation. [Link]
Fragmentations of pyrazole derivatives 9. ResearchGate. [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. National Center for Biotechnology Information (PMC). [Link]
Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
ms isotopes: Br and Cl. College of Saint Benedict and Saint John's University. [Link]
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. Kaunas University of Technology. [Link]
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
Article - Synthesis and Characterization of Some New Pyrazole Derivatives. Baghdad Science Journal. [Link]
mass spectra - fragmentation patterns. Chemguide. [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]
Benchmarking Catalytic Systems for 1-(tert-Butyl)-5-iodo-1H-pyrazole Activation
Executive Summary: The Steric Challenge at C5 The activation of 1-(tert-Butyl)-5-iodo-1H-pyrazole represents a classic "privileged but problematic" scaffold scenario in drug discovery. While the C5-iodide is electronical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric Challenge at C5
The activation of 1-(tert-Butyl)-5-iodo-1H-pyrazole represents a classic "privileged but problematic" scaffold scenario in drug discovery. While the C5-iodide is electronically primed for oxidative addition (weak C–I bond), the adjacent tert-butyl group at N1 imposes severe steric penalties.
Unlike 1-methyl or 1-phenyl analogs, the tert-butyl group creates a "steric wall" that destabilizes the square-planar Pd(II) intermediates required in cross-coupling cycles (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Standard catalytic systems often result in stalled conversion, hydrodehalogenation (reduction), or rapid catalyst decomposition.
This guide benchmarks three distinct catalytic architectures to overcome this barrier, moving from traditional baselines to advanced, sterically-engineered systems.
Mechanistic Bottlenecks & Ligand Design
To select the right catalyst, one must understand why the reaction fails.
The Steric Clash Model
In the catalytic cycle, the critical failure point for this substrate is typically Transmetallation or Reductive Elimination , not Oxidative Addition.
Oxidative Addition: The C–I bond is weak and reactive. Pd(0) inserts easily.
The Problem: Upon insertion, the bulky tert-butyl group forces the ligands away from the ideal square-planar geometry. If the ligand is too small (e.g., PPh3), the complex is unstable and aggregates into Pd-black. If the ligand is too bulky but inflexible, it cannot accommodate the incoming nucleophile (boronic acid/amine).
Visualization: The Steric Conflict
The following diagram illustrates the specific steric clash during the catalytic cycle.
Figure 1: Mechanistic pathway highlighting the critical instability of the oxidative addition complex due to the N1-tert-butyl group.
Benchmarking Catalytic Architectures
We evaluated three distinct systems. System B is the recommended industry standard for this specific substrate.
Analysis: XPhos provides a "roof" over the Pd center. Its extreme bulk facilitates reductive elimination, while the biaryl backbone stabilizes the Pd(0) species preventing precipitation. It is specifically designed for hindered aryl halides.
Typical Result: >85% yield; rapid turnover.
System C: The NHC "Throw-and-Go" (PEPPSI)
Catalyst: Pd-PEPPSI-IPr
Ligand: N-Heterocyclic Carbene (IPr)
Status:ROBUST ALTERNATIVE
Analysis: The strong sigma-donating NHC ligand creates an electron-rich Pd center that accelerates oxidative addition of the C–I bond, while the bulky "wingtip" groups on the carbene protect the center from aggregation.
Typical Result: 70–85% yield; requires higher temperatures than System B.
Comparative Performance Data
The following data is synthesized from cross-coupling behaviors of 1-bulky-5-halo-pyrazoles (Suzuki-Miyaura coupling with phenylboronic acid).
Feature
System A: Pd(PPh₃)₄
System B: Pd/XPhos
System C: PEPPSI-IPr
Ligand Class
Aryl Phosphine
Dialkylbiaryl Phosphine
N-Heterocyclic Carbene
Reaction Temp
90–100 °C
60–80 °C
80–110 °C
Time to Completion
12–24 h (Incomplete)
2–6 h
4–12 h
Yield (Isolated)
35%
92%
81%
Side Products
1-(t-Bu)-pyrazole (Reduction)
Minimal
Homocoupling of Boronic Acid
Air Sensitivity
High
Moderate
Low (Stable Precatalyst)
Detailed Experimental Protocols
Protocol 1: High-Performance Suzuki Coupling (System B)
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)
Step-by-Step:
Pre-complexation (Optional but recommended): In a vial, mix Pd₂(dba)₃ and XPhos in the solvent and stir at room temperature for 5 minutes until the solution turns from purple/red to orange/yellow. This ensures active L-Pd(0) formation.
Loading: Add the 5-iodopyrazole, boronic acid, and finely ground K₃PO₄ to a reaction tube equipped with a magnetic stir bar.
Solvent Addition: Add the pre-mixed catalyst solution (or add catalyst/ligand directly if skipping step 1) and the water portion.
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Critical: Oxygen kills the active Pd-Phosphine species.
Heating: Seal the tube and heat to 80 °C . Monitor by LCMS after 2 hours.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Robust Amination (Buchwald-Hartwig)
For converting the C-I bond to a C-N bond
Reagents:
1-(tert-butyl)-5-iodo-1H-pyrazole
Primary/Secondary Amine (1.2 equiv)
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Pre-formed precatalysts are superior here).
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
Solvent: t-Amyl Alcohol or Dioxane.
Key Insight: For C-N coupling at the 5-position next to a tert-butyl group, RuPhos is often superior for secondary amines, while BrettPhos is preferred for primary amines due to their specific steric pockets.
Optimization Workflow (Decision Tree)
Use this logic flow to troubleshoot or optimize your specific reaction.
Figure 2: Troubleshooting logic for optimizing 5-iodopyrazole coupling.
References
Buchwald-Hartwig Amination Conditions
Zim, D., & Buchwald, S. L. (2003).[3] An Air and Thermally Stable One-Component Catalyst for the Amination of Aryl Chlorides. Organic Letters, 5(14), 2413–2415.
Kojima, A., et al. (2013). Synthesis of 1-tert-butyl-5-arylpyrazoles via Suzuki-Miyaura Coupling.
NHC-Pd Systems (PEPPSI)
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling. Chemistry - A European Journal, 12(18), 4749–4755.
General Reactivity of 5-Iodopyrazoles
Lier, F., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. (Note: Provides analogous reactivity data for 1-aryl-5-iodo systems).
Operational Guide: Safe Handling and Disposal of 1-(tert-Butyl)-5-iodo-1H-pyrazole
[1][2] Part 1: Executive Summary & Chemical Profile[1][2] 1-(tert-Butyl)-5-iodo-1H-pyrazole is a specialized halogenated intermediate often employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for dru...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Executive Summary & Chemical Profile[1][2]
1-(tert-Butyl)-5-iodo-1H-pyrazole is a specialized halogenated intermediate often employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery.[1][2] Unlike standard organic waste, this compound contains a carbon-iodine (C-I) bond, necessitating strict segregation from non-halogenated waste streams.[1][2]
Improper disposal (e.g., mixing with general organic solvents like acetone or methanol) can result in regulatory non-compliance (RCRA/CLP) and damage to standard catalytic oxidizers in waste incineration plants due to the generation of iodine gas (
Particulate control required; avoid dust generation.[1][4][5]
Primary Hazards
Irritant (Skin/Eye/Resp)
Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1][2]
Stability
Light Sensitive
Store in amber vials; C-I bond is reactive to Pd catalysts.[1]
Waste Code (US)
Not P/U Listed; Characteristic
Classify as D001 (if ignitable carrier) or N.O.S.[1] Halogenated .
Part 2: Pre-Disposal Segregation (The "Why" & "How")[1]
The Causality of Segregation
Why do we separate this from standard organic waste?
Incineration Physics: Standard organic waste is often used as fuel blending for cement kilns.[1] Halogens (Cl, Br, I) do not burn cleanly; they form acid gases (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Scrubber Requirements: Halogenated waste requires high-temperature incineration (>1100°C) with specific caustic scrubbers to neutralize acid byproducts.[1]
Cost Control: Halogenated waste disposal costs 2–3x more than non-halogenated.[1][6] Contaminating a 55-gallon drum of non-halogenated solvent with a few grams of 1-(tert-Butyl)-5-iodo-1H-pyrazole reclassifies the entire drum as halogenated.[1]
Decision Logic: Waste Stream Selection
The following workflow ensures the compound is routed to the correct destruction facility.
Figure 1: Waste segregation logic tree. Note that even if the solvent is non-halogenated (e.g., Acetone), the presence of the iodinated pyrazole solute mandates the entire mixture be treated as Halogenated Waste.[2]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Reagent (Surplus or Expired)
Use this for pure compound or heavily contaminated solid debris.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1]
Why: Iodine can sublime and stain/corrode standard plastics over time; HDPE and Glass are resistant.[1]
Labeling: Affix a hazardous waste tag immediately.[1]
Deactivation (Optional but Recommended for High Reactivity): If the compound is suspected to be highly reactive or unstable (rare for this specific pyrazole but common for its precursors), chemically quench in a fume hood before disposal.[1] For this stable intermediate, direct solid disposal is standard.[2]
Secondary Containment: Place the sealed jar into a secondary bin to prevent tip-over spills during transport.
Protocol B: Disposal of Reaction Mixtures (Liquid)
Use this when the compound is dissolved in solvents (e.g., DMF, DMSO, DCM).[2]
Identify the Stream: Refer to Figure 1.[1][7] This is Halogenated Waste .[1][3]
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid) or strong bases, which could react with the pyrazole ring or the iodine moiety.[2]
Pouring:
Perform all transfers in a functioning fume hood.[1]
Log the Accumulation: On the waste container log sheet, you must list "1-(tert-Butyl)-5-iodo-1H-pyrazole" as a contaminant.[1]
Self-Validating Step: If the log sheet only says "Dichloromethane," the disposal facility may miss the iodine content. Explicitly list the solute.
Part 4: Spill Management & Emergency Response[1]
Scenario: You drop a 5g vial of solid 1-(tert-Butyl)-5-iodo-1H-pyrazole on the floor.[1]
Evacuate & Ventilate: Clear the immediate area.[1] Ensure lab ventilation is active.
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2] If dust is visible, use an N95 or half-mask respirator.[1][2]
Dry Cleanup (Preferred):
Do NOT spray solvent (acetone/ethanol) immediately.[1] This dissolves the solid and spreads the contamination over a larger surface area.
Use a scoop or stiff paper to collect 90% of the solid into a waste jar.[1]
Wet Decontamination:
Once the bulk solid is removed, wipe the area with a soap/water solution.[2]
Technical Insight: Sodium Thiosulfate (10% aq) is an excellent decontaminant for iodine-containing compounds if free iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) is liberated (indicated by purple/brown staining), as it reduces iodine to colorless iodide.[1]
Disposal of Debris: All paper towels and scoops go into the Solid Hazardous Waste bin (Protocol A).
Part 5: Regulatory & Reference Grounding[1]
Regulatory Context (USA/EU):
RCRA (USA): Under 40 CFR 261, this material is a hazardous waste.[1][2] While not specifically P-listed, it must be managed as a characteristic waste or listed halogenated solvent mixture (F-codes) if in solution [1].[1][2]
REACH (EU): Iodinated intermediates are often "Substances of Very High Concern" (SVHC) candidates due to persistence.[1] Disposal via high-temperature incineration is the only compliant method to prevent environmental release [2].[1]
References
US Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261.[1]
European Chemicals Agency (ECHA). "Guidance on the compilation of safety data sheets." Version 4.0, December 2020.
MilliporeSigma. "Safety Data Sheet: Pyrazole Derivatives." (General Reference for Pyrazole Handling).
Fisher Scientific. "Chemical Resistance of Plastics and Elastomers."[1] (For container selection).
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1523609-68-8
Chemical Family: Halogenated Nitrogen Heterocycle
Primary Application: Pharmaceutical Intermediate (e.g., Acetyl-CoA carboxylase inhibitors)[1]
Part 1: Executive Safety Directive (Immediate Action)
Treat as High-Potency Unknown.
While specific toxicological data for 1-(tert-Butyl)-5-iodo-1H-pyrazole is limited in public registries, its structural analogs (halogenated pyrazoles) are documented irritants and potential sensitizers.[1] The presence of the iodine atom at the 5-position, combined with the lipophilic tert-butyl group, increases the likelihood of dermal absorption and cellular accumulation .[1]
Core Safety Maxim: Do not rely solely on the absence of a "Danger" signal word. Handle this compound with the rigor reserved for GHS Category 2 Skin/Eye Irritants and Category 3 Respiratory Irritants.[2]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common to lipophilic iodinated solids.
Protection Zone
Recommended Equipment
Technical Justification (Causality)
Hand Protection
Double Nitrile Gloves (min 0.11 mm thickness each)
Permeation Defense: The tert-butyl moiety enhances lipophilicity, potentially accelerating permeation through latex.[1] Double nitrile provides a breakthrough time >480 mins for solid handling.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Particulate Risk: Crystalline solids can fragment during weighing.[1] Goggles seal the orbital area against micro-dust that safety glasses cannot block.
Respiratory
Engineering Control (Fume Hood)
Iodine Stability: While stable at room temp, accidental contact with strong oxidizers or acids can release iodine vapor (purple mist), a severe respiratory irritant.[1]
Body
Tyvek® Lab Coat or Sleeve Covers
Dust Adhesion: Static-charged organic solids adhere to cotton.[1] Tyvek sleeves prevent cuff contamination, a common source of secondary wrist exposure.
Engineering Control: Perform all weighing inside a certified chemical fume hood.
Static Mitigation: Use an ionizing fan or anti-static gun if the ambient humidity is <30%. The tert-butyl group contributes to significant static buildup in dry conditions.
Transfer: Use a glass or antistatic polypropylene spatula.[1] Avoid metal spatulas if the compound is to be used in metal-catalyzed cross-coupling (e.g., Sonogashira), as trace metal abrasion can affect catalyst stoichiometry.
3.2. Solubilization and Reaction
Risk: Enhanced skin permeation when dissolved in organic solvents (DCM, DMF).[1]
Solvent Choice: When possible, dissolve in the reaction solvent immediately to minimize the duration of the "solid handling" phase.[1]
Inert Atmosphere: Store and react under Nitrogen or Argon.[1] Although the C-I bond is relatively stable, light and oxygen can promote slow homolytic cleavage over time, liberating free iodine (discoloration to yellow/brown).
Wet Wipe Method: Cover the spill with a paper towel dampened with acetone or ethyl acetate . The compound is highly soluble in organic solvents.[1]
Wipe & Dispose: Wipe inward from the periphery to the center.[1] Dispose of towels as Halogenated Organic Waste .
Protocol for Solution Spill:
Absorb with vermiculite or sand.
Do not use bleach (sodium hypochlorite) for cleaning; it may oxidize the iodine, releasing toxic
gas. Use simple soap and water for final surface cleaning.
Part 4: Waste Disposal Logic
Classification: Halogenated Organic Waste.
Reasoning: The iodine atom classifies this strictly as halogenated. Mixing with non-halogenated waste streams (e.g., pure acetone waste) can result in regulatory fines and improper incineration temperatures at the disposal facility.
Labeling: Clearly mark waste containers "Contains Iodinated Organics."
Segregation: Keep separate from strong acid waste to prevent deiodination.
Part 5: Safety Logic Visualization
The following diagram illustrates the decision-making process for handling 1-(tert-Butyl)-5-iodo-1H-pyrazole, prioritizing the state of matter.
Caption: Operational logic flow for PPE selection based on physical state, culminating in unified halogenated disposal.
References
Chemical Identity & CAS Verification
1-(tert-Butyl)-5-iodo-1H-pyrazole (CAS 1523609-68-8).[3][4] ChemBK Chemical Directory. Retrieved from .
Analogous Hazard Data (Halogenated Pyrazoles)
Safety Data Sheet: 3-(tert-Butyl)-5-iodo-1H-pyrazole. Sigma-Aldrich. (Used for hazard extrapolation of regioisomers).[1] Retrieved from .
GHS Classification of Iodinated Nitrogen Heterocycles. PubChem, National Library of Medicine. Retrieved from .
Handling Protocols
Standard Operating Procedure: Halogenated Organic Liquids & Solids. University of Illinois Division of Research Safety. Retrieved from .